molecular formula C11H7Cl2N3 B1659411 3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile CAS No. 649578-78-9

3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile

Cat. No.: B1659411
CAS No.: 649578-78-9
M. Wt: 252.1 g/mol
InChI Key: CHMQEOQEGVDERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile is a chemical compound characterized by its unique structure, which includes a benzonitrile group attached to a dichloroimidazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile typically involves the reaction of 4,5-dichloroimidazole with a suitable benzyl halide under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted imidazoles or benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and receptor binding. Its structural similarity to certain natural products allows it to interact with biological targets, providing insights into biological processes.

Medicine: Research has indicated that derivatives of this compound may have therapeutic potential. Studies are ongoing to evaluate its efficacy in treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the benzonitrile group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

  • 3-[(4,5-Dichloroimidazol-1-yl)methyl]benzenecarbothioamide

  • 5-[(4,5-Dichloroimidazol-1-yl)methyl]-4-methyl-1,2,4-trizole-3-thiol

Uniqueness: 3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile stands out due to its specific structural features, which confer unique reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

3-[(4,5-dichloroimidazol-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3/c12-10-11(13)16(7-15-10)6-9-3-1-2-8(4-9)5-14/h1-4,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMQEOQEGVDERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C=NC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380974
Record name 3-[(4,5-dichloroimidazol-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649578-78-9
Record name 3-[(4,5-dichloroimidazol-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile
Reactant of Route 2
Reactant of Route 2
3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile
Reactant of Route 3
Reactant of Route 3
3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile
Reactant of Route 4
Reactant of Route 4
3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile
Reactant of Route 5
Reactant of Route 5
3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile
Reactant of Route 6
Reactant of Route 6
3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.